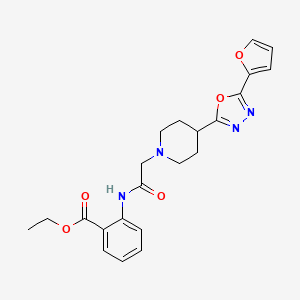

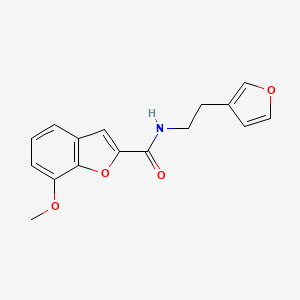

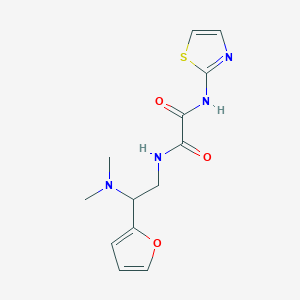

![molecular formula C20H17F3N2O3 B2531132 N-[2-(7-甲氧基-2-氧代-1H-喹啉-3-基)乙基]-4-(三氟甲基)苯甲酰胺 CAS No. 851406-34-3](/img/structure/B2531132.png)

N-[2-(7-甲氧基-2-氧代-1H-喹啉-3-基)乙基]-4-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. The compound is structurally related to other quinoline-based benzamides that have been synthesized and evaluated for various biological activities.

Synthesis Analysis

The synthesis of quinoline-based benzamides typically involves the reaction of quinoline derivatives with benzohydrazide derivatives. For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized using a molecular hybridization approach, reacting benzohydrazide derivatives with furo[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst, which resulted in excellent yields and an eco-friendly approach by minimizing chemical waste . Although the specific synthesis of "N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline-based benzamides can be determined using various analytical techniques, including X-ray diffraction and spectroscopic methods. For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information about the crystal system, lattice constants, and molecular geometry, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Quinoline-based benzamides can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized and showed good to high activities in ethylene oligomerization upon activation with Et2AlCl . The reactivity of these compounds can be influenced by the nature of the ligands and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-based benzamides are influenced by their molecular structure. Polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide were characterized, showing different packing patterns, hydrogen bonding interactions, and melting points, which can affect the compound's solubility, stability, and biological activity . The presence of functional groups such as methoxy, carbonyl, and trifluoromethyl in "N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide" would also contribute to its unique properties.

科学研究应用

Zn(2+)化学传感器

一种以喹啉基团作为荧光发生单元的新型化学传感器,对Zn(2+)表现出优异的选择性和灵敏度,而对其他阳离子则不然。该传感器通过增强荧光,可以区分乙腈水溶液中的Zn(2+)和Cd(2+)。Zn(2+)和Cd(2+)观察到的独特结合模式有助于这种选择性,这得到了X射线晶体结构分析和密度泛函理论计算的支持。这一进展对于需要精确金属离子检测的环境和生物应用具有重要意义(彭宣利等人,2014)。

抗菌剂

已经探索了含有喹啉部分的新型吡唑并[3,4-d]嘧啶衍生物的合成,以了解其作为抗菌剂的潜力。通过各种化学反应和光谱研究,这些化合物已被评估其抗菌和抗真菌活性,展示了它们在对抗微生物耐药性方面的潜力(B. S. Holla等人,2006)。

铜(II)催化的磺酰化

已经开发出高效的铜(II)催化的N-(喹啉-8-基)苯甲酰胺衍生物磺酰化,产生了一系列具有环境和实用优势的衍生物。该反应利用亚磺酸钠作为硫化物来源,产生气味较小、更环保的副产品(程才夏等人,2016)。

铑催化的不对称氢化

刚性P-手性膦配体的使用已在铑催化的官能化烯烃不对称氢化中展示出优异的对映选择性和催化活性。该方法促进了手性药物成分的有效制备,表明其在药物制造中具有显着潜力(T. Imamoto等人,2012)。

吡咯并[3,4-b]喹啉基苯甲酰胺的抗菌活性

通过分子杂交方法合成的系列吡咯并[3,4-b]喹啉基苯甲酰胺表现出显着的体外抗菌活性。这项研究突出了这些化合物在解决耐药菌株方面的治疗潜力,为开发新抗生素做出了贡献(Tahere Hosseyni Largani等人,2017)。

作用机制

安全和危害

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure.

未来方向

The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile . This could lead to a better understanding of the compound and potentially to new applications .

属性

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-28-16-7-4-13-10-14(19(27)25-17(13)11-16)8-9-24-18(26)12-2-5-15(6-3-12)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTTWVMYCBSQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

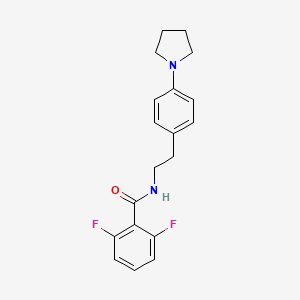

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)

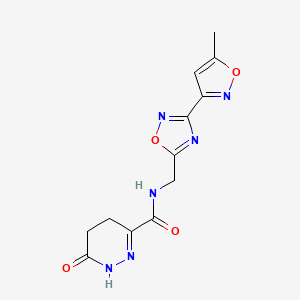

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)

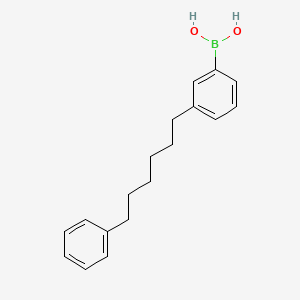

![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)